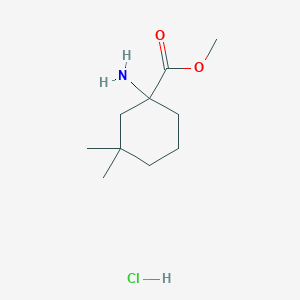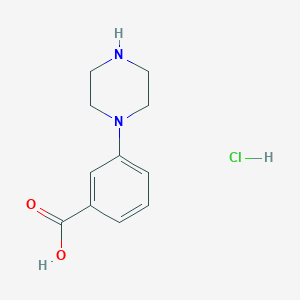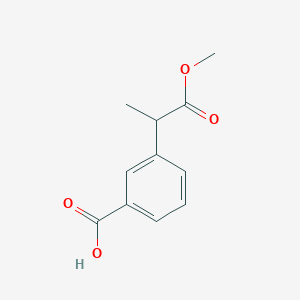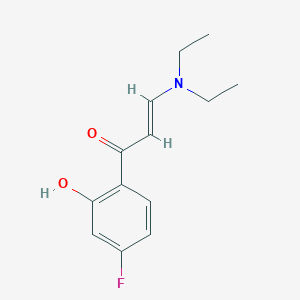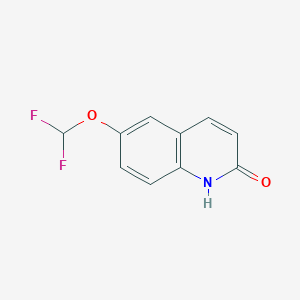
6-(Difluoromethoxy)quinolin-2-ol
Descripción general
Descripción
6-(Difluoromethoxy)quinolin-2-ol is a versatile material used in scientific research. It has a molecular formula of C10H7F2NO2 . It finds applications in drug discovery, medicinal chemistry, and biological studies.
Synthesis Analysis
Quinoline derivatives are synthesized using various methods. For instance, direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives is a practical and efficient method . This method is not only beneficial for subsequent drug discovery and production but also applicable to the isotopic labeling of carbonyl carbon .Molecular Structure Analysis
The molecular structure of 6-(Difluoromethoxy)quinolin-2-ol consists of a quinoline nucleus with a difluoromethoxy group attached . The quinoline nucleus is a bicyclic compound that includes a benzene ring fused with a pyridine ring .Chemical Reactions Analysis
Quinoline derivatives, including 6-(Difluoromethoxy)quinolin-2-ol, can undergo various chemical reactions. For instance, direct C–H functionalization of quinoxalin-2(1H)-ones via heterogeneous catalytic reactions is a green and sustainable chemical reaction .Physical And Chemical Properties Analysis
The average mass of 6-(Difluoromethoxy)quinolin-2-ol is 211.165 Da, and its monoisotopic mass is 211.044479 Da .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Quinoline Derivatives
Quinoline derivatives have been synthesized and characterized for their potential applications in materials science and biology. For instance, Bıyıklıoğlu and Acar (2012) developed new phthalocyanines derived from quinoline, demonstrating their aggregation properties in various solvents, relevant for applications in photodynamic therapy and as photosensitizers in solar cells (Bıyıklıoğlu & Acar, 2012).
Fluorescent Chemosensors
Quinoline derivatives have been employed as chemosensors for the detection of ions in solution. Yuanrong et al. (2015) designed a quinoline-based chemosensor for sequential recognition of CN− and Cu2+ ions, showcasing the utility of quinoline derivatives in environmental monitoring and biological applications (Yuanrong et al., 2015).
Anticorrosion Agents
Quinoline molecules have been evaluated for their anticorrosion properties on metals in acidic media. Rbaa et al. (2020) synthesized and characterized novel 8-hydroxyquinoline derivatives, demonstrating their high efficiency as corrosion inhibitors, which is crucial for protecting materials in industrial applications (Rbaa et al., 2020).
Bioactive Compounds
Quinoline derivatives are explored for their biological activities. Vaghasiya et al. (2014) synthesized and evaluated 6-substituted-2-(substituted-phenyl)-quinoline derivatives for antimicrobial activities, highlighting the potential of quinoline compounds in developing new therapeutic agents (Vaghasiya et al., 2014).
Direcciones Futuras
Quinoline derivatives have wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation . Future research may focus on the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .
Propiedades
IUPAC Name |
6-(difluoromethoxy)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-7-2-3-8-6(5-7)1-4-9(14)13-8/h1-5,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPAMJNZQNWAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)quinolin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



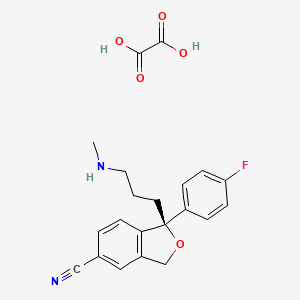
![(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester](/img/structure/B1435972.png)
![3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B1435973.png)
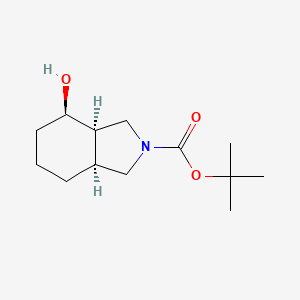
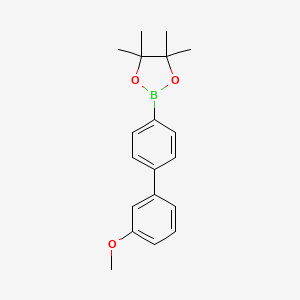
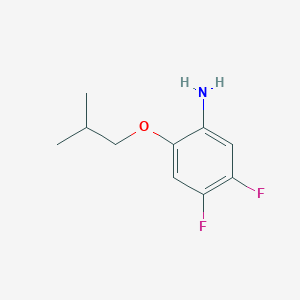
![4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1435978.png)
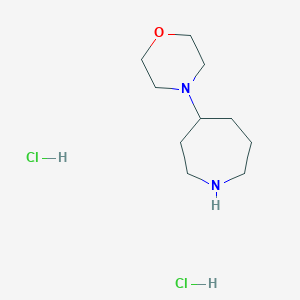
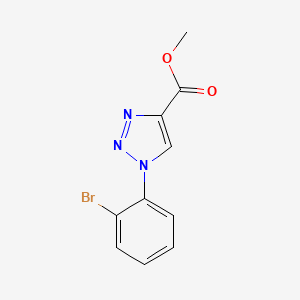
![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1435983.png)
